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Introduction

Ilaprazole sodium is a proton pump inhibitor (PPI) used in the treatment of gastroesophageal reflux disease,

peptic ulcers, and other acid-related disorders. As a member of the BCS Class II compounds, ilaprazole

presents significant challenges due to its inherent instability under various environmental conditions,

necessitating specialized handling and analytical approaches. These application notes provide detailed

methodologies for the accurate quantification of ilaprazole sodium and its related impurities in both bulk

drug substances and formulated products.

Recent research has highlighted the critical stability issues associated with ilaprazole, requiring

refrigeration at approximately 5°C to prevent degradation during storage and handling [1]. The development

of stability-indicating methods is essential for monitoring degradation products under stress conditions and

ensuring product quality throughout the shelf life. These protocols incorporate advanced analytical

techniques including HPLC, UPLC, and modern sample preparation approaches to address these challenges.

Analytical Method Development
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Chromatographic Conditions

The gradient HPLC method has been optimized for effective separation of ilaprazole from its degradation

products and related impurities. The table below summarizes the standardized chromatographic conditions:

Table 1: Optimized Chromatographic Conditions for Ilaprazole Analysis

Parameter Specification

Column Agilent C8 (4.6 mm × 250 mm, 5 μm)

Column Temperature 25°C

Mobile Phase A Methanol

Mobile Phase B 0.02 mmol/L Monopotassium phosphate + 0.025 mmol/L Sodium hydroxide

Flow Rate 1.0 mL/min

Detection Wavelength 237 nm

Injection Volume 10-20 μL

Elution Mode Gradient

The gradient program should be optimized to achieve baseline separation of all peaks. A typical gradient may

start with 60% mobile phase A and 40% mobile phase B, gradually increasing to 80% mobile phase A over

15-20 minutes, followed by a re-equilibration period [2].

Sample Preparation Protocol

For Ilaprazole Tablets:

Accurately weigh and powder not less than 20 tablets.

Transfer a portion of the powder equivalent to about 10 mg of ilaprazole to a 100 mL volumetric flask.
Add approximately 70 mL of diluent (methanol or mobile phase) and sonicate for 15-20 minutes with

intermittent shaking.
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Cool to room temperature and dilute to volume with the diluent.

Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate.

For Bulk Drug Substance:

Accurately weigh about 10 mg of ilaprazole sodium reference standard into a 100 mL volumetric

flask.
Add about 70 mL of diluent and sonicate to dissolve.

Dilute to volume with the same diluent and mix well.

Standard Solution: Prepare a standard solution of ilaprazole reference standard at a concentration of

approximately 100 μg/mL using the same procedure [2].

Method Validation Parameters

The developed method has been rigorously validated according to ICH guidelines, with the following results:

Table 2: Method Validation Summary for Ilaprazole Stability-Indicating Assay

Validation Parameter Results Acceptance Criteria

Linearity Range 0.5 - 3.5 μg/mL Correlation coefficient (r) ≥ 0.9990

| Precision (RSD%) | Method: 0.41-1.21% Instrument: 0.38-0.95% | RSD ≤ 2.0% | | Accuracy (Recovery) |

> 99.5% | 98-102% | | LOD (All Impurities) | 10 ng/mL | - | | LOQ (All Impurities) | 25 ng/mL | - | |

Specificity | No interference from degradation products | Peak purity > 0.999 |

The method demonstrates excellent linearity across the specified concentration range, with correlation

coefficients (r) of ≥0.9990 for all analytes. The precision, expressed as relative standard deviation (RSD%),

falls within acceptable limits for both method and instrument variations [2].

Stability Studies and Degradation Behavior

Stress Testing Protocol
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Stress testing provides critical information about the intrinsic stability characteristics of ilaprazole sodium:

Acid Degradation:

Prepare a stock solution of ilaprazole sodium at a concentration of 1 mg/mL.
Transfer 1 mL of this solution to a 10 mL volumetric flask.

Add 1 mL of 0.1N HCl and heat at 60°C for 30 minutes.
Cool, neutralize with 1 mL of 0.1N NaOH, and dilute to volume with mobile phase.

Analyze using the developed HPLC method.

Base Degradation:

Follow the same procedure as acid degradation but use 0.1N NaOH instead of HCl.

After heating, neutralize with 1 mL of 0.1N HCl.

Oxidative Degradation:

Use 3% H₂O₂ instead of acid/base and heat at 60°C for 30 minutes.

No neutralization step is required.

Thermal Degradation:

Expose the solid drug substance to 60°C for 24 hours.
Prepare the solution as per the sample preparation protocol.

Photolytic Degradation:

Expose the solid drug substance to UV light (~200 Watt hours/m²) and cool white fluorescent light
(1.2 million lux hours).

Prepare the solution as per the sample preparation protocol [3].

Degradation Profile

Studies indicate that ilaprazole is unstable under most stress conditions except alkaline and photolytic

conditions [3]. The forced degradation studies demonstrate that the degradation products are well separated

from the main peak and from each other, confirming the stability-indicating nature of the method.

Advanced Research and Recent Developments
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Stability Enhancement Through Cocrystal Formation

Recent research has explored cocrystal formation to address ilaprazole's stability challenges. The following

workflow illustrates the cocrystal development process:

Ilaprazole Stability Issues

Coformer Selection

DSC Screening

Slurry Method

Cocrystal Confirmation

Stability Assessment

Click to download full resolution via product page

A 2024 study successfully developed an ilaprazole/xylitol cocrystal (Ila/Xyl) that significantly enhances

stability. The cocrystal was prepared using the slurry technique:

Combine 10 g ilaprazole and 4.2 g xylitol (1:1 equivalent) in a 300 mL reactor.
Add 100 mL ethyl acetate and stir at 200 rpm for 36 hours.

Perform vacuum filtration and dry the resulting product under vacuum at 30°C for 16 hours.
Confirm cocrystal formation through solid-state CP/MAS 13C NMR spectrum analysis [1] [4].
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Stability Performance of Ilaprazole/Xylitol Cocrystal

Table 3: Stability Comparison of Ilaprazole vs. Ilaprazole/Xylitol Cocrystal

Parameter Ilaprazole Alone Ilaprazole/Xylitol Cocrystal

Initial Purity 99.8% 99.75%

Purity After 3 Months ~90% (predicted) 99.8%

Initial Impurity B 0.032% 0.03%

Impurity B After 3 Months ~2.28% (predicted) 0.03%

Storage Conditions 25 ± 2°C, 65 ± 5% RH 25 ± 2°C, 65 ± 5% RH

The dissolution performance also showed improvement, with the cocrystal reaching 55% release within 15

minutes and 100% within 45 minutes, compared to 32% at 15 minutes and 100% after 60 minutes for

ilaprazole alone [1] [4].

Practical Considerations and Troubleshooting

Sample Handling and Storage

Light Sensitivity: Protect ilaprazole solutions from light by using amber glassware or low-actinic
containers throughout analysis.

Temperature Control: Maintain samples at 4°C during processing and use refrigerated autosamplers
when possible to prevent degradation.

Solution Stability: Prepare fresh solutions daily as ilaprazole solutions may degrade within hours at
room temperature.

Mobile Phase Preparation: Use fresh mobile phases prepared with HPLC-grade solvents to
maintain reproducible retention times.

Method Transfer and System Suitability
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When transferring the method between laboratories or instruments, establish system suitability parameters:

Theoretical plates: Not less than 2000
Tailing factor: Not more than 2.0

Relative standard deviation: Not more than 2.0% for six replicate injections

Conclusion

The stability-indicating HPLC method described in these application notes provides accurate, precise, and

specific quantification of ilaprazole sodium and its related impurities. The method has been validated

according to regulatory guidelines and demonstrates excellent performance characteristics.

Recent advancements in cocrystal technology, particularly the ilaprazole/xylitol cocrystal, offer promising

solutions to the stability challenges associated with ilaprazole, potentially enabling room temperature storage

without the current requirement for refrigeration at 5°C. These developments may significantly impact

formulation strategies and storage conditions for ilaprazole-based products in the future.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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